molecular formula C21H20BrClN2O3 B11521123 Ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate

Ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate

Cat. No.: B11521123
M. Wt: 463.7 g/mol
InChI Key: APEWUIZCDFAAPG-UHFFFAOYSA-N
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Description

ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a pyrazino[1,2-a]indole core, which is a fused heterocyclic system, and is substituted with bromine, chlorine, and methoxy groups, making it a molecule of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, chlorinating agents, and methoxylating agents under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific kinases or proteases involved in disease progression .

Comparison with Similar Compounds

ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

The uniqueness of ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE lies in its specific substitution pattern and the presence of the pyrazino[1,2-a]indole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrClN2O3

Molecular Weight

463.7 g/mol

IUPAC Name

ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-3,4-dihydro-1H-pyrazino[1,2-a]indole-10-carboxylate

InChI

InChI=1S/C21H20BrClN2O3/c1-3-28-21(26)20-15-10-19(27-2)16(22)11-17(15)25-8-7-24(12-18(20)25)14-6-4-5-13(23)9-14/h4-6,9-11H,3,7-8,12H2,1-2H3

InChI Key

APEWUIZCDFAAPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(CCN2C3=CC(=C(C=C31)OC)Br)C4=CC(=CC=C4)Cl

Origin of Product

United States

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